N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

Catalog No.
S3268767
CAS No.
1396890-51-9
M.F
C21H22N2O
M. Wt
318.42
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamid...

CAS Number

1396890-51-9

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

IUPAC Name

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylprop-2-enamide

Molecular Formula

C21H22N2O

Molecular Weight

318.42

InChI

InChI=1S/C21H22N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-15H,16-18H2,1H3,(H,22,24)/b15-14+

InChI Key

IZQOSXKFBLNBJO-CCEZHUSRSA-N

SMILES

CN(CC#CCNC(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2

Solubility

not available
BMAC is a synthetic compound that belongs to the family of cinnamamide derivatives. It is structurally similar to the compound Dimethylaminoethyl-cinnamate (DMAC) and can be obtained through the reaction of cinnamic acid and N-benzylmethylamine. BMAC is a white crystalline solid that is soluble in organic solvents, such as ethanol and chloroform, but not in water.
BMAC has a molecular formula of C20H22N2O and a molecular weight of 310.41 g/mol. It has a melting point of 146-147°C and a boiling point of 438.7±45.0°C at 760 mmHg. BMAC has a density of 1.165±0.06 g/cm3 and a refractive index of 1.621. It is a basic compound with a pKa of 8.4. BMAC has a high chemical stability and does not decompose under normal conditions.
BMAC can be synthesized through a straightforward reaction between cinnamic acid and N-benzylmethylamine. The reaction occurs under reflux in the presence of a catalyst, such as HCl, and yields BMAC as a white crystalline solid. BMAC can be characterized through various techniques such as NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis.
for the detection and quantification of BMAC include chromatography and spectrophotometry techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify BMAC in complex samples. UV-Vis and IR spectroscopy can also be used for the qualitative and quantitative analysis of BMAC.
BMAC has shown promising biological properties in various studies. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. BMAC has also been shown to inhibit the growth of bacterial and fungal pathogens. In addition, BMAC has been identified as a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the degradation of the neurotransmitter acetylcholine.
BMAC has been shown to be relatively safe in scientific experiments. In vitro studies have reported low cytotoxicity of BMAC in a variety of cell lines. In vivo studies have shown no significant toxicity or adverse effects of BMAC at therapeutic doses. However, further studies are needed to fully evaluate the safety of BMAC in different experimental models.
BMAC has a wide range of potential applications in scientific experiments. It can be used as a starting material in the synthesis of various organic compounds and as a building block in the construction of molecular scaffolds. BMAC has also been used as a ligand in the synthesis of metal complexes for catalytic and photocatalytic reactions. In addition, BMAC has been employed as a probe for the detection of metal ions and as a fluorescent label for bioimaging applications.
BMAC is a relatively new compound, and research on its properties and applications is still ongoing. Most of the studies on BMAC have been focused on its synthesis, characterization, and biological properties. However, recent studies have explored the potential applications of BMAC in catalysis, photovoltaics, and sensor technology.
BMAC has the potential to make a significant impact in various fields of research and industry. Its unique chemical structure and biological properties make it a valuable building block for the synthesis of new compounds with potential applications in drug discovery, materials science, and renewable energy. BMAC could also be used as a precursor for the synthesis of novel polymers with unique properties.
Despite the potential of BMAC, there are some limitations that need to be addressed. The lack of a comprehensive toxicity profile for BMAC is one of the major concerns that need to be addressed in future studies. Additionally, the synthesis of BMAC can be challenging and requires specialized equipment and expertise. Future research should focus on developing more efficient and sustainable synthetic routes for the production of BMAC. There is also a need for more research on the potential applications of BMAC in various fields of research and industry.
1. Exploration of the potential of BMAC in drug discovery for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Investigation of the potential of BMAC as a catalyst for sustainable and eco-friendly chemical transformations.
3. Development of new synthetic routes for the production of BMAC that are cost-effective and environmentally friendly.
4. Exploration of the potential of BMAC as a building block in the synthesis of new functional polymers for applications in materials science.
5. Development of new analytical methods for the detection and quantification of BMAC in complex samples.
6. Evaluation of the potential of BMAC as a fluorescent probe for bioimaging applications.
7. Investigation of the potential of BMAC in the field of organic electronics, such as photovoltaics and photochromic materials.
8. Development of new BMAC-based metal complexes with potential applications in catalysis and photocatalysis.
9. Investigation of the potential of BMAC in the synthesis of new functionalized materials for applications in energy storage and conversion.
10. Exploration of the potential of BMAC in the field of sensor technology for the detection of various analytes.

XLogP3

3.2

Dates

Modify: 2023-08-19

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